

Application Notes and Protocols: Hydroxy-PEG11-Boc in Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: Hydroxy-PEG11-Boc

Cat. No.: B15541111

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Introduction

Hydroxy-PEG11-Boc is a high-purity, monodisperse polyethylene glycol (PEG) linker critical in the development of targeted drug delivery systems. Its heterobifunctional nature, featuring a terminal hydroxyl (-OH) group and a Boc-protected amine, makes it an ideal component for conjugating different molecular entities with precision and control. This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

The 11-unit PEG chain imparts favorable physicochemical properties to the final conjugate, such as enhanced aqueous solubility and improved pharmacokinetic profiles.^[1] The Boc (tert-butyloxycarbonyl) protecting group ensures selective reactivity of the terminal amine, which can be deprotected under specific acidic conditions to allow for subsequent conjugation.^[2] This controlled, stepwise synthesis is crucial for the modular construction of complex drug delivery molecules like PROTACs.

These application notes provide a comprehensive overview of the use of **Hydroxy-PEG11-Boc** in the context of PROTACs targeting the oncogenic BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). Included are detailed protocols for synthesis and cellular evaluation, along with quantitative data from relevant studies.

Application Spotlight: PROTAC-mediated Degradation of BCR-ABL

Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active tyrosine kinase, BCR-ABL. While tyrosine kinase inhibitors (TKIs) have been effective, challenges such as drug resistance persist. PROTACs offer an alternative therapeutic strategy by inducing the degradation of the BCR-ABL protein, thereby eliminating both its kinase and scaffolding functions.

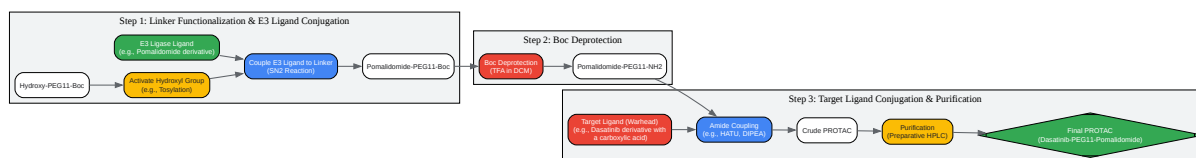
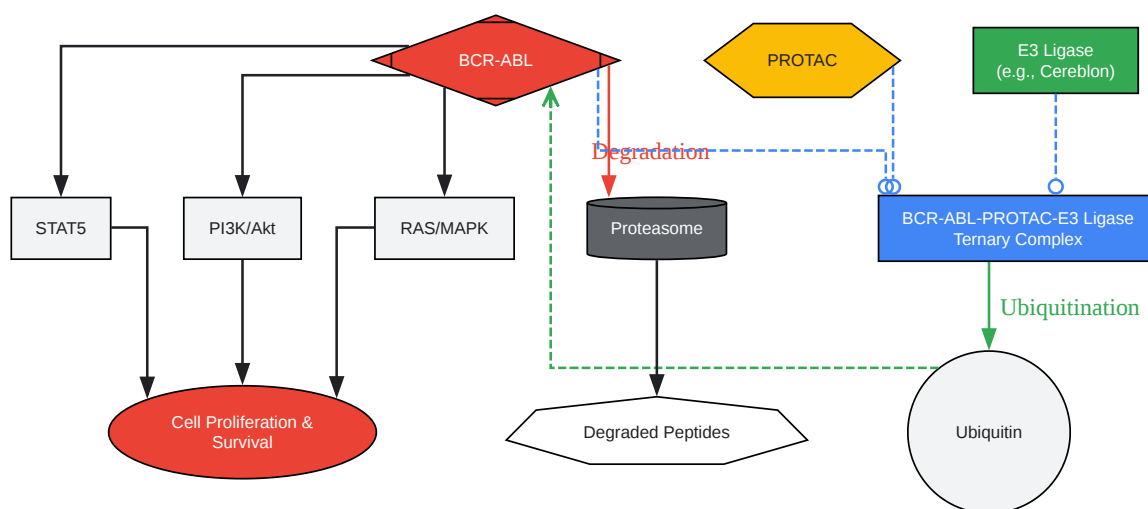
A PROTAC molecule designed to target BCR-ABL typically consists of three components:

- A "warhead" ligand that binds to the BCR-ABL protein (e.g., dasatinib).
- An E3 ubiquitin ligase-recruiting ligand (e.g., pomalidomide, which binds to Cereblon [CRBN]).
- A linker, such as one derived from **Hydroxy-PEG11-Boc**, that connects the warhead and the E3 ligase ligand.

The PEG linker plays a crucial role in optimizing the spatial orientation and distance between BCR-ABL and the E3 ligase, which is critical for the formation of a stable ternary complex (BCR-ABL–PROTAC–E3 ligase) and subsequent ubiquitination and degradation of the target protein.^{[3][4]}

Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. A PROTAC utilizing a **Hydroxy-PEG11-Boc** linker can effectively induce the degradation of BCR-ABL, thereby inhibiting these oncogenic signals.



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